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Compound of Interest

Compound Name: 5-lodo-1-methylpyridin-2(1H)-one

Cat. No.: B3146503

An In-Depth Technical Guide to 5-lodo-1-methylpyridin-2(1H)-one: Structure, Properties, and
Significance in Medicinal Chemistry

Abstract

5-lodo-1-methylpyridin-2(1H)-one is a halogenated heterocyclic compound belonging to the
pyridinone class of molecules. Pyridinones are recognized as "privileged scaffolds" in medicinal
chemistry, valued for their versatile physicochemical properties and their presence in a wide
array of biologically active compounds. This technical guide provides a comprehensive analysis
of 5-lodo-1-methylpyridin-2(1H)-one, detailing its molecular structure, physicochemical
properties, and strategic importance as a chemical intermediate. We will explore its
nomenclature, structural features, and the critical role of the iodine substituent in enabling
further molecular diversification for drug discovery applications. This document is intended for
researchers, medicinal chemists, and drug development professionals seeking to leverage this
versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Pyridinone
Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable
frequency across a spectrum of therapeutic targets. These are termed "privileged structures”
due to their inherent ability to interact with diverse biological macromolecules. The pyridinone
core is a quintessential example of such a scaffold.
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Pyridinones are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl
group. Their utility in medicinal chemistry is rooted in several key features:

» Hydrogen Bonding Capability: The amide-like moiety within the pyridinone ring can act as
both a hydrogen bond donor (N-H in unsubstituted pyridinones) and a hydrogen bond
acceptor (C=0), enabling crucial interactions with protein active sites.

 Bioisosteric Versatility: The pyridinone ring is an effective bioisostere for various functional
groups, including amides, phenols, pyridines, and other heterocycles. This allows chemists
to modulate properties like lipophilicity, solubility, and metabolic stability while preserving or
enhancing biological activity.

e Synthetic Tractability: Well-established synthetic methodologies allow for the feasible and
diverse functionalization of the pyridinone core, making it an ideal platform for building
molecular libraries for high-throughput screening.

Derivatives of this scaffold have demonstrated a vast range of biological activities, including
anticancer, antiviral, anti-inflammatory, and cardiotonic effects, further cementing its status as a
cornerstone of modern medicinal chemistry.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental characteristics is paramount for its
effective application. This section delineates the structural and physical properties of 5-lodo-1-
methylpyridin-2(1H)-one.

Nomenclature and Identification
o |[UPAC Name: 5-iodo-1-methylpyridin-2(1H)-one

Synonyms: 5-iodo-1-methylpyridin-2-one, 2(1H)-Pyridinone, 5-iodo-1-methyl-

CAS Number: 60154-05-4

Molecular Formula: CsHsINO

SMILES: Iclccc(=0)n(c1)C
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Structural Elucidation

The molecule consists of a central pyridin-2-one ring. A methyl group is attached to the nitrogen
atom at position 1, and a key iodine atom is substituted at position 5. The presence of the N-
methyl group prevents the lactam-lactim tautomerism often seen in N-unsubstituted
pyridinones, locking the molecule in the pyridinone form.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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